molecular formula C20H25NO4 B4737062 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide

3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide

Cat. No.: B4737062
M. Wt: 343.4 g/mol
InChI Key: FSPOLZHWNJQRBM-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4-phenylbutyl)benzamide is an organic compound with a complex structure characterized by the presence of methoxy groups and a phenylbutyl chain attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 4-phenylbutylamine.

    Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-phenylbutylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, cost, and safety. This might include the use of continuous flow reactors and automated purification systems.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4,5-trimethoxy-N-(4-phenylbutyl)amine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3,4,5-Trimethoxy-N-(4-phenylbutyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The methoxy groups and the phenylbutyl chain may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the phenylbutyl chain, making it less hydrophobic.

    3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide: Contains a methoxyphenyl group instead of a phenylbutyl chain, which may alter its biological activity.

    3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide: Contains a methylphenyl group, which may affect its chemical reactivity and biological properties.

Uniqueness: 3,4,5-Trimethoxy-N-(4-phenylbutyl)benzamide is unique due to the combination of methoxy groups and a phenylbutyl chain, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-23-17-13-16(14-18(24-2)19(17)25-3)20(22)21-12-8-7-11-15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPOLZHWNJQRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198672
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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